molecular formula C6H7ClN2O4S B2826766 methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1122567-32-1

methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2826766
CAS No.: 1122567-32-1
M. Wt: 238.64
InChI Key: VPCXPKBLPDHQFZ-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1122567-32-1) is a high-value chemical intermediate designed for advanced research and development. Its molecular structure incorporates both a carboxylate ester and a highly reactive chlorosulfonyl group, making it a versatile building block for synthesizing more complex molecules, particularly through amidation and nucleophilic substitution reactions . This compound is a close analogue of 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, underscoring its role as a precursor in medicinal and agrochemical chemistry . This pyrazole derivative is of significant interest in the discovery of novel succinate dehydrogenase (SDH) inhibitor fungicides. Research indicates that the 1-methyl-1H-pyrazole-carboxylate scaffold is a critical structural component in several commercial agricultural fungicides, such as isopyrazam, sedaxane, and bixafen . The chlorosulfonyl group provides a reactive handle for further functionalization, allowing researchers to create diverse amide-based compound libraries for screening against phytopathogenic fungi . Beyond agrochemical applications, pyrazole-carboxylate and pyrazole-amide hybrids are extensively investigated for their potential in pharmaceutical development, including as antibacterial agents and in anticancer research, highlighting the scaffold's broad utility . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled exclusively by qualified professionals. The compound is classified with the UN# 3261 and belongs to Packing Group II. It poses serious hazards, including causing severe skin burns and eye damage (H314) and may be corrosive to metals (H290) . Appropriate personal protective equipment and safe laboratory practices are essential. The product requires cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-4(6(10)13-2)3-5(8-9)14(7,11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCXPKBLPDHQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122567-32-1
Record name methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the chlorosulfonylation of a pyrazole derivative. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Chlorosulfonic Acid: Used for the initial chlorosulfonylation reaction.

    Reducing Agents: Such as tin(II) chloride for reduction reactions.

    Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by hydrolysis or reduction reactions.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) Methyl 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate ()
  • Molecular Formula : C₁₉H₁₅ClN₂O₂
  • Substituents : 4-Chlorophenyl (position 3), m-tolyl (position 1), methyl ester (position 5).
  • Key Differences : Replaces the reactive chlorosulfonyl group with a 4-chlorophenyl moiety, enhancing aromaticity and reducing reactivity. The m-tolyl group introduces steric bulk.
  • Applications: Potential use in agrochemicals or pharmaceuticals due to aryl group stability .
b) Methyl 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate ()
  • Molecular Formula : C₆H₈ClN₃O₄S
  • Substituents : Chlorine (position 3), sulfamoyl (-SO₂NH₂, position 5), methyl ester (position 4).
  • Key Differences : The sulfamoyl group is less reactive than chlorosulfonyl, favoring direct biological activity. Positional shifts (sulfamoyl at position 5 vs. 3) alter electronic distribution.
c) Ethyl 3-(Chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate ()
  • Molecular Formula : C₈H₁₀ClN₂O₄S
  • Substituents : Ethyl ester (-COOCH₂CH₃, position 5) instead of methyl ester.
  • Key Differences : Ethyl ester increases lipophilicity and alters hydrolysis kinetics compared to the methyl variant.
  • Applications : Used to synthesize ethyl sulfonamides, demonstrating versatility as a synthetic intermediate .

Functional Group Comparisons

a) Chlorosulfonyl vs. Sulfamoyl
  • Chlorosulfonyl (-SO₂Cl) : Highly electrophilic, enabling reactions with amines to form sulfonamides. Critical in synthesizing bioactive molecules .
  • Sulfamoyl (-SO₂NH₂) : Biologically active moiety; directly interacts with protein targets (e.g., NLRP3 inflammasome) without further modification .
b) Ester Group Variations
  • Methyl Ester (-COOCH₃) : Faster hydrolysis than ethyl esters, influencing metabolic stability in drug design.
  • Ethyl Ester (-COOCH₂CH₃) : Enhanced lipid solubility, improving membrane permeability in pharmaceuticals .

Crystallographic and Physicochemical Properties

  • Weak Intermolecular Interactions : C–H···O and Cl···N contacts observed in pyrazole esters influence crystal packing and solubility .
  • Hydrogen Bonding : Sulfamoyl and ester groups participate in hydrogen bonding, affecting aggregation states and melting points .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate C₇H₈ClN₂O₄S 260.67 3-SO₂Cl, 5-COOCH₃ Sulfonamide synthesis intermediate
Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate C₁₉H₁₅ClN₂O₂ 338.79 3-(4-ClPh), 1-m-tolyl Agrochemical lead
Methyl 3-chloro-5-sulfamoyl-1H-pyrazole-4-carboxylate C₆H₈ClN₃O₄S 261.66 3-Cl, 5-SO₂NH₂ NLRP3 inhibition
Ethyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate C₈H₁₀ClN₂O₄S 274.69 3-SO₂Cl, 5-COOCH₂CH₃ Sulfonamide precursor

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (mg/mL) LogP
This compound Not reported ~10 (DMSO) 1.2
Methyl 3-chloro-5-sulfamoyl-1H-pyrazole-4-carboxylate 145–147 ~50 (DMSO) -0.5
Ethyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate Not reported ~5 (DMSO) 1.8

Biological Activity

Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈ClN₃O₄S. The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate for synthesizing various bioactive compounds. The pyrazole ring contributes to its pharmacological properties, as pyrazole derivatives are known for diverse biological activities including anti-inflammatory and anticancer effects .

Synthesis

The synthesis of this compound typically involves the chlorosulfonylation of 1-methyl-1H-pyrazole-5-carboxylate using chlorosulfonic acid under controlled conditions. This reaction is generally conducted at low temperatures to maximize yield and minimize decomposition.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. The compound's chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, which may lead to their inhibition. This property is particularly relevant in designing enzyme inhibitors for therapeutic purposes.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Similar compounds within the pyrazole class have shown efficacy against various cancer cell lines. For instance, derivatives inspired by pyrazole structures have been noted for their anti-proliferative effects against colon cancer cells, suggesting that modifications to the pyrazole framework can yield potent anticancer agents .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, akin to other pyrazole derivatives like Celecoxib, which is used clinically for inflammatory conditions. The mechanism likely involves modulation of inflammatory pathways through enzyme inhibition .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylateSimilar structure with different position of chlorosulfonylNoted for herbicidal activity
Halosulfuron MethylSulfonamide herbicideEffective against broadleaf weeds
Methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylateContains sulfamoyl groupPotential antibacterial properties

This compound stands out due to its unique pyrazole ring structure, which imparts distinct chemical properties compared to other chlorosulfonyl-containing compounds. This uniqueness allows it to be employed in specific synthetic applications and research studies .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in drug development aimed at metabolic diseases .
  • Antitumor Activity : A study evaluated a series of pyrazole derivatives, including this compound, revealing promising results in reducing cell viability in cancer cell lines such as SW620, indicating its potential as an anticancer agent .
  • Agricultural Applications : The compound has been noted for its potential use as an herbicide, particularly in the synthesis of Halosulfuron Methyl, which is effective against broadleaf weeds in crops. This highlights its versatility beyond pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves introducing a chlorosulfonyl group to a pyrazole precursor. A common method is reacting 1-methyl-1H-pyrazole-5-carboxylate derivatives with chlorosulfonyl chloride in inert solvents like dichloromethane or acetonitrile. Reaction parameters such as temperature (0–5°C to prevent side reactions) and solvent polarity significantly affect yield and purity. For example, slow addition of chlorosulfonyl chloride under anhydrous conditions minimizes decomposition . Purification often requires column chromatography or recrystallization to isolate the product from byproducts like sulfonic acid derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the pyrazole ring. For instance, the chlorosulfonyl group causes deshielding of adjacent protons, observable in downfield shifts (e.g., δ 8.5–9.0 ppm for aromatic protons). Infrared (IR) spectroscopy identifies functional groups, such as the C=O stretch (~1700 cm⁻¹) and S=O stretches (~1350–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity .

Q. How does the chlorosulfonyl group influence the compound’s reactivity in subsequent derivatization?

The chlorosulfonyl moiety is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols. For example, reacting with amines forms sulfonamide derivatives, a key step in drug candidate synthesis. Solvent choice (e.g., DMF for polar aprotic conditions) and base (e.g., triethylamine to scavenge HCl) are critical to avoid hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) often arise from substituent positioning. For example, replacing a chlorosulfonyl group with a trifluoromethyl group (as in methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate) alters electron-withdrawing effects, impacting target binding. Researchers should perform comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) and use computational docking to predict binding affinities .

Q. How can reaction mechanisms for chlorosulfonyl group introduction be validated experimentally?

Mechanistic studies require trapping intermediates or isotopic labeling. For instance, using ³⁵S-labeled chlorosulfonyl chloride can track sulfur incorporation via autoradiography. Kinetic studies (varying reagent concentrations and monitoring via in-situ IR) can distinguish between SN1 and SN2 pathways. Density Functional Theory (DFT) calculations further elucidate transition states and energy barriers .

Q. What advanced purification techniques address challenges in isolating sulfonyl chloride derivatives?

Due to hydrolytic sensitivity, flash chromatography under inert atmospheres (argon/nitrogen) is preferred. Gradient elution (hexane:ethyl acetate) separates sulfonyl chloride from hydrolyzed sulfonic acid byproducts. Low-temperature crystallization (e.g., using diethyl ether at –20°C) enhances crystal lattice stability, improving yield .

Q. How do steric and electronic effects of the methyl and chlorosulfonyl groups impact regioselectivity in cross-coupling reactions?

The methyl group at N1 induces steric hindrance, directing electrophilic attacks to the C5 position. The chlorosulfonyl group’s electron-withdrawing nature deactivates the pyrazole ring, favoring meta-substitution in Suzuki-Miyaura couplings. Computational models (e.g., Hirshfeld charge analysis) predict reactive sites, validated by X-ray crystallography of intermediates .

Methodological Considerations

  • Contradiction Analysis : When comparing bioactivity data, account for assay variability (e.g., cell line specificity, incubation time). For example, a compound showing moderate anticancer activity in one study (e.g., ) may exhibit higher potency in 3D tumor spheroid models due to improved penetration .
  • Experimental Design : Use Design of Experiments (DoE) to optimize multi-step syntheses. For instance, a Central Composite Design can simultaneously vary temperature, solvent ratio, and catalyst loading to maximize yield while minimizing side reactions .

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